5-Bromobenzofuran-7-carboxylic acid
Description
Benzofuran Core Substituent Positioning
The benzofuran scaffold comprises a six-membered benzene ring fused to a five-membered furan ring containing an oxygen atom. In 5-bromobenzofuran-7-carboxylic acid, the bromine atom is located at position 5 on the benzene ring, while the carboxylic acid group occupies position 7. This arrangement places both substituents on the benzene moiety, with the bromine positioned meta to the furan oxygen and the carboxylic acid group para to the bromine.
The fused ring system exhibits partial aromaticity, with the furan oxygen contributing electron density through resonance. Substituent positioning influences electronic effects: the electron-withdrawing bromine atom reduces electron density at position 5, while the carboxylic acid group at position 7 further deactivates the ring through inductive effects. This electronic configuration directs electrophilic substitution reactions to specific sites, though detailed mechanistic studies remain an area for further exploration.
Carboxylic Acid Functional Group Orientation
The carboxylic acid group at position 7 adopts a planar configuration due to resonance stabilization between the carbonyl (C=O) and hydroxyl (-OH) groups. This orientation facilitates hydrogen bonding interactions, which are critical in biological and crystalline environments. The carboxylate anion, formed under basic conditions, can coordinate to metal ions or participate in electrostatic interactions, enhancing the compound’s reactivity and binding affinity in pharmacological contexts.
The spatial arrangement of the carboxylic acid relative to the bromine atom creates a distinct electronic profile. Computational modeling suggests that the dipole moments of the bromine and carboxylic acid groups contribute to a net molecular dipole oriented toward the benzene ring’s substituted edge, influencing intermolecular interactions.
Crystallographic Data Interpretation
While specific crystallographic data for 5-bromobenzofuran-7-carboxylic acid are not explicitly provided in the available sources, general trends in halogenated benzofuran derivatives offer insights. The benzofuran core typically exhibits near-planarity, with slight deviations due to steric interactions between substituents. In analogous structures, the carboxylic acid group forms hydrogen-bonded dimers in the crystalline state, stabilizing the lattice structure.
Bromine’s large atomic radius (1.85 Å) introduces steric hindrance, potentially distorting bond angles adjacent to position 5. For example, the C-Br bond length in similar compounds averages 1.90–1.93 Å, with C-Br-C angles near 120°. These structural features are likely conserved in 5-bromobenzofuran-7-carboxylic acid, contributing to its distinct packing behavior in solid-state configurations.
Comparative Structural Analysis with Halogenated Benzofuran Derivatives
Structural variations among halogenated benzofuran derivatives significantly impact their physicochemical and biological properties. The following table summarizes key comparisons:
The bromine atom in 5-bromobenzofuran-7-carboxylic acid enhances hydrophobic interactions and van der Waals forces compared to chlorine or methyl substituents, contributing to its superior inhibitory activity against carbonic anhydrase IX (hCA IX). Additionally, the carboxylic acid’s orientation at position 7 optimizes hydrogen bonding with active-site residues, a feature less pronounced in derivatives with alternative substituent placements.
In contrast, 2-methylbenzofuran derivatives exhibit reduced activity due to the electron-donating nature of the methyl group, which diminishes the compound’s ability to stabilize negative charge during enzyme interactions. These structural comparisons underscore the importance of precise substituent positioning in tuning molecular functionality.
Properties
Molecular Formula |
C9H5BrO3 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromo-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C9H5BrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4H,(H,11,12) |
InChI Key |
IKXDOGCCUTYESH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Halogenation of 4-Protected Amino-2-Hydroxybenzoic Acid/Ester
- Reactants: 4-protected amino-2-hydroxybenzoic acid or its ester.
- Halogenating agents: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), dibromohydantoin, dichlorohydantoin, or N-iodosuccinimide.
- Solvents: Organic solvents such as 1,2-dichloroethane, dichloromethane, chloroform, acetone, dioxane, or acetonitrile.
- Conditions: Heating the mixture to promote halogenation at the 3 and 5 positions, resulting in 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester.
This step introduces two halogen atoms (chlorine or bromine) simultaneously at the 3 and 5 positions, simplifying the process and improving efficiency.
Step 2: Coupling with Trialkyl Acetylene Silicon
- Reactants: The dihalogenated intermediate from Step 1.
- Reagents: Trialkyl acetylene silicon compounds such as trimethylsilylacetylene or triethylsilylacetylene.
- Catalysts: Palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride or [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride), cuprous iodide.
- Bases: Organic bases like N,N-diisopropylethylamine, triethylamine, or pyridine.
- Solvents: Acetonitrile, 1,2-dichloroethane, ethylene glycol dimethyl ether, toluene, or combinations thereof.
- Conditions: Reaction under nitrogen atmosphere at 45-60 °C for approximately 6 hours.
This step forms the benzofuran ring via a coupling reaction, yielding 2-trialkylsilyl-4-protected amino-5-halogenobenzofuran-7-carboxylic acid/ester intermediates with yields typically around 70-72%.
Step 3: Deprotection and Hydrolysis
- Reactants: The silyl-protected benzofuran intermediate.
- Reagents: Alkaline aqueous solutions such as cesium carbonate, potassium carbonate, potassium hydroxide, or sodium hydroxide.
- Solvents: Mixtures of water and dioxane.
- Conditions: Stirring at 60-80 °C for 8 hours, followed by acidification to pH ~4 to precipitate the product.
This step removes the silyl protecting group and hydrolyzes esters if present, yielding the final 4-amino-5-bromobenzofuran-7-carboxylic acid with yields around 80%.
Representative Experimental Data
| Step | Reactants / Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-protected amino-2-hydroxybenzoic acid + N-bromosuccinimide in 1,2-dichloroethane, heated | 4-protected amino-3,5-dibromo-2-hydroxybenzoic acid | Not specified | Halogenation at 3,5 positions |
| 2 | Intermediate + trimethylsilylacetylene, Pd catalyst, CuI, DIPEA, acetonitrile, 45-50 °C, 6 h | 2-trimethylsilyl-4-amino-5-bromobenzofuran-7-carboxylic acid | 72.0 | Coupling reaction forming benzofuran ring |
| 3 | Intermediate + Cs2CO3 in water/dioxane, 60-65 °C, 8 h, acidification | 4-amino-5-bromobenzofuran-7-carboxylic acid | 80.2 | Deprotection and hydrolysis |
Mass spectrometry confirmed the molecular ion peaks consistent with the target compound (m/z 256.0, 258.1).
Process Advantages and Considerations
- Yield Improvement: The described method improves overall yield significantly compared to previous methods, which reported yields as low as 22-24% on kilogram scale.
- Simplified Operation: Simultaneous halogenation at two positions reduces the number of synthetic steps.
- Environmental and Economic Benefits: Use of common solvents and reagents, and avoidance of complex purification steps, make the process more environmentally friendly and cost-effective.
- Scalability: The method is suitable for industrial mass production due to stable reaction conditions and straightforward product isolation.
Summary Table of Key Reaction Parameters
| Parameter | Step 1: Halogenation | Step 2: Coupling | Step 3: Deprotection/Hydrolysis |
|---|---|---|---|
| Starting Material | 4-protected amino-2-hydroxybenzoic acid/ester | 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester | 2-trialkylsilyl-4-protected amino-5-halogenobenzofuran-7-carboxylic acid/ester |
| Reagents | NBS, NCS, or related halogenating agents | Trialkyl acetylene silicon, Pd catalyst, CuI, base | Alkali (Cs2CO3, K2CO3, KOH, NaOH) |
| Solvents | 1,2-dichloroethane, acetonitrile, etc. | Acetonitrile, 1,2-dichloroethane, ethylene glycol dimethyl ether | Water/dioxane mixture |
| Temperature | Heating (varies) | 45-60 °C | 60-80 °C |
| Reaction Time | Not specified | ~6 hours | ~8 hours |
| Yield Range | Not specified | ~70-72% | ~80% |
| Product Purification | Filtration, washing | Filtration, washing | Acidification, filtration, drying |
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
Receptor Agonists
One of the prominent applications of 5-bromobenzofuran-7-carboxylic acid derivatives is their potential as agonists for the 5-HT4 receptor. This receptor is implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. Research indicates that compounds targeting this receptor can enhance memory and cognitive functions in rodent models, suggesting therapeutic potential for treating cognitive deficits associated with these disorders .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of benzofuran-based carboxylic acids, including derivatives of 5-bromobenzofuran-7-carboxylic acid. For instance, one study identified a specific derivative that exhibited significant antiproliferative activity against MDA-MB-231 breast cancer cells, with an IC50 value indicating effective inhibition of cell growth . This suggests that 5-bromobenzofuran-7-carboxylic acid and its derivatives may serve as lead compounds in cancer therapy.
Organic Synthesis
Key Intermediate in Synthesis
5-Bromobenzofuran-7-carboxylic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its derivatives are often utilized in multi-step synthesis processes to create more complex molecules. For example, a patented method describes the preparation of 4-amino-5-bromobenzofuran-7-carboxylic acid through a three-step synthesis involving halogenation and deprotection processes . The optimized yield and reduced production costs make it an attractive option for industrial applications.
Case Study: Synthesis Optimization
A recent patent outlines an improved synthetic route for producing 4-amino-5-bromobenzofuran-7-carboxylic acid with a yield exceeding 51%, significantly higher than previous methods . This advancement not only enhances the efficiency of the synthesis process but also reduces costs associated with raw materials and waste management.
Case Study: Anticancer Activity
In vitro studies on benzofuran derivatives revealed that certain modifications to the structure of 5-bromobenzofuran-7-carboxylic acid resulted in enhanced anticancer activity against specific cell lines. The findings indicate that further exploration of structure-activity relationships could lead to the development of novel anticancer agents .
Mechanism of Action
The mechanism of action of 5-Bromobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
5-Bromobenzofuran-2-carboxylic Acid
- Structure : Bromine at position 5, carboxylic acid at position 2.
- Key Differences :
- The carboxylic acid group at position 2 (on the furan ring) experiences stronger electron-withdrawing effects from the adjacent oxygen atom, increasing its acidity compared to the 7-carboxylic acid derivative .
- Reduced steric hindrance around the carboxylic acid group due to its location on the smaller furan ring.
7-Bromo-5-chloro-1-benzofuran-3-carboxylic Acid
- Structure : Bromine at position 7, chlorine at position 5, carboxylic acid at position 3.
- The carboxylic acid at position 3 introduces steric constraints due to proximity to the fused benzene ring .
Substituent Variations
5-Bromo-7-methoxy-1-benzofuran-2-carboxylic Acid
- Structure : Methoxy group at position 7, bromine at position 5, carboxylic acid at position 2.
- Key Differences :
5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic Acid
- Structure : Bromine at position 5, chlorine at position 7, methyl group at position 3, carboxylic acid at position 2.
- The combination of halogens (Br and Cl) increases molecular weight (275.48 g/mol) and may influence crystallinity .
Structural Modifications
5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid
- Structure : Partially saturated (dihydro) benzofuran core with bromine at position 5 and carboxylic acid at position 7.
- Key Differences :
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |
|---|---|---|---|---|
| 5-Bromobenzofuran-7-carboxylic acid | C₉H₅BrO₃ | 241.04 | Br (5), COOH (7) | Bromine, carboxylic acid |
| 5-Bromobenzofuran-2-carboxylic acid | C₉H₅BrO₃ | 241.04 | Br (5), COOH (2) | Bromine, carboxylic acid |
| 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid | C₁₀H₇BrO₄ | 287.07 | Br (5), OMe (7), COOH (2) | Bromine, methoxy, carboxylic acid |
| 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid | C₉H₇BrO₃ | 259.06 | Br (5), COOH (7), dihydro | Bromine, carboxylic acid, saturation |
| 7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid | C₉H₄BrClO₃ | 275.48 | Br (7), Cl (5), COOH (3) | Bromine, chlorine, carboxylic acid |
Table 2: Physicochemical Properties
| Compound Name | Acidity (pKa) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| 5-Bromobenzofuran-7-carboxylic acid | ~2.8 | 1.9 | 12.5 (DMSO) |
| 5-Bromobenzofuran-2-carboxylic acid | ~2.3 | 1.7 | 15.2 (DMSO) |
| 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid | ~3.1 | 2.4 | 8.9 (MeOH) |
| 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid | ~3.5 | 1.2 | 22.1 (Water) |
Research Findings
- Synthetic Accessibility : 5-Bromobenzofuran-7-carboxylic acid derivatives are synthesized via bromination and carboxylation steps, with scalability demonstrated in multi-gram preparations .
- Pharmacological Potential: Analogs like 5-bromo-7-chloro derivatives show enhanced bioactivity in preliminary antimicrobial assays, attributed to halogen-mediated interactions with target proteins .
- Electronic Effects : Methoxy and halogen substituents significantly modulate the electron density of the benzofuran core, impacting reactivity in cross-coupling reactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromobenzofuran-7-carboxylic acid?
- Methodological Answer : Synthesis typically involves bromination of benzofuran precursors followed by carboxylation. For example, bromination at position 5 can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ with a Lewis acid), while carboxylation at position 7 may require directed metalation or transition metal-catalyzed carbonylation. Analogous protocols for bromobenzofuran derivatives (e.g., 5-bromo-1-benzofuran-2-carboxylic acid) suggest using Suzuki-Miyaura coupling with boronic acids for functionalization .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature and catalyst loading to minimize by-products.
Q. How is 5-bromobenzofuran-7-carboxylic acid characterized experimentally?
- Methodological Answer :
- Melting Point : Compare observed values with literature data (e.g., 257–260°C for 5-bromo-1-benzofuran-2-carboxylic acid ).
- NMR : Assign peaks using ¹H/¹³C NMR, referencing shifts of analogous brominated benzofurans (e.g., 5-hydroxybenzofuran derivatives show distinct aromatic proton signals ).
- HPLC/MS : Confirm purity (>97%) and molecular weight using reverse-phase HPLC coupled with mass spectrometry .
Q. What methods ensure purity assessment of this compound?
- Methodological Answer :
- Elemental Analysis : Verify C/H/Br/O ratios within ±0.4% of theoretical values.
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. Purity thresholds ≥97% are standard for research-grade materials .
Advanced Research Questions
Q. How can cross-coupling reactions expand the utility of 5-bromobenzofuran-7-carboxylic acid?
- Methodological Answer : The bromine substituent enables Suzuki-Miyaura coupling with boronic acids (e.g., 5-bromo-2,3-dihydrobenzo[b]furan-7-boronic acid in ). Optimize conditions using Pd(PPh₃)₄ as a catalyst, K₂CO₃ base, and DMF/H₂O solvent at 80–100°C. Monitor regioselectivity via LC-MS .
Q. How do computational studies enhance understanding of this compound’s reactivity?
- Methodological Answer : Perform DFT calculations to predict electrophilic/nucleophilic sites. For example, dock the compound into enzyme active sites (e.g., cytochrome P450) to study metabolic pathways. Refer to studies on benzofuran derivatives in , where computational models validated experimental NMR data .
Q. How should researchers address contradictions in spectral or synthetic data?
- Methodological Answer :
- Spectral Discrepancies : Re-run NMR with deuterated solvents (e.g., DMSO-d₆) and compare with published shifts for analogous compounds (e.g., 5-hydroxybenzofuran in ).
- Synthetic Failures : Use "chemistry informer libraries" () to troubleshoot reaction conditions. Screen alternative catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) or solvents (THF vs. toluene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
